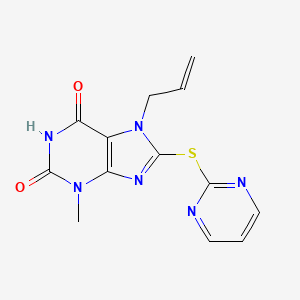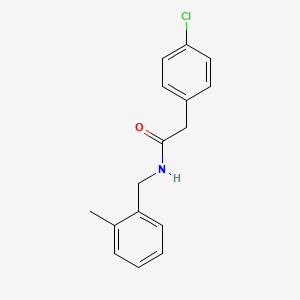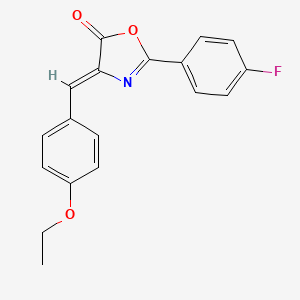
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
作用機序
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect and locate a host. DEET may also interfere with the insect's ability to feed by disrupting the insect's feeding behavior.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have a negative impact on the environment, particularly on aquatic ecosystems.
実験室実験の利点と制限
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. However, there are limitations to its use in lab experiments. DEET can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, DEET can have a negative impact on the environment, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DEET. One area of research could focus on developing new insect repellents that are more effective and have fewer negative impacts on the environment. Another area of research could focus on understanding the mechanism of action of DEET and how it interacts with insects at the molecular level. Finally, research could focus on developing new methods for studying insect behavior that are not affected by the use of insect repellents like DEET.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have a low toxicity in humans, it can have negative impacts on the environment. There are several future directions for research on DEET, including developing new insect repellents, understanding the mechanism of action of DEET, and developing new methods for studying insect behavior.
合成法
DEET can be synthesized through a multi-step process starting with the reaction of pyridine with acetyl chloride to form 3-acetylpyridine. This intermediate is then reacted with hydroxylamine to form 3-acetylpyridine oxime. Finally, 2,2-diphenylacetyl chloride is added to 3-acetylpyridine oxime to form DEET.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including entomology, epidemiology, and public health. DEET has been shown to be effective in preventing the transmission of diseases such as malaria, dengue fever, and West Nile virus.
特性
IUPAC Name |
[(E)-1-pyridin-3-ylethylideneamino] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(19-13-8-14-22-15-19)23-25-21(24)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSKEFQWDVBKRY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-({[(1E)-1-(pyridin-3-yl)ethylidene]amino}oxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)


![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)

![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)

![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)